molecular formula C10H16O3 B12595628 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one CAS No. 587888-17-3

4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one

Cat. No.: B12595628
CAS No.: 587888-17-3
M. Wt: 184.23 g/mol
InChI Key: CZAWVOUEWDHSEJ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one (CAS: 16091-70-6), also known as 5,5-dimethyl-4-(3-oxobutyl)oxolan-2-one, is a γ-lactone derivative characterized by a five-membered oxolanone ring with a 3-oxobutyl side chain and two methyl groups at the 4-position . Its molecular formula is C₁₀H₁₆O₃, and it has a molecular weight of 184.23 g/mol. This compound is structurally notable for its ketone-functionalized butyl substituent and steric hindrance from the dimethyl groups, which influence its reactivity and physical properties, such as lipophilicity and stability.

Properties

CAS No.

587888-17-3

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

4,4-dimethyl-3-(3-oxobutyl)oxolan-2-one

InChI

InChI=1S/C10H16O3/c1-7(11)4-5-8-9(12)13-6-10(8,2)3/h8H,4-6H2,1-3H3

InChI Key

CZAWVOUEWDHSEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1C(=O)OCC1(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one typically involves the reaction of 4,4-dimethyl-3-hydroxybutanoic acid with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. The reaction can be represented as follows:

4,4-dimethyl-3-hydroxybutanoic acid+acetic anhydride4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one+acetic acid\text{4,4-dimethyl-3-hydroxybutanoic acid} + \text{acetic anhydride} \rightarrow \text{4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one} + \text{acetic acid} 4,4-dimethyl-3-hydroxybutanoic acid+acetic anhydride→4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one+acetic acid

Industrial Production Methods

In industrial settings, the production of 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolanone ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxolanones or open-chain compounds.

Scientific Research Applications

4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxolan-2-one Derivatives

The following table summarizes key structural and functional differences between 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Source/Application Key Distinguishing Features References
4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one 3-(3-oxobutyl), 4,4-dimethyl C₁₀H₁₆O₃ Synthetic/Unspecified High lipophilicity due to methyl and oxobutyl groups
Pilocarpine (PIL) 3-ethyl-4-[(1-methylimidazol-5-yl)methyl] C₁₁H₁₆N₂O₂ Natural (Jaborandi plant) Imidazole ring; cholinergic activity
Epimyrtinine (EPI) 3-[(S)-hydroxy(phenyl)methyl], 4-[(1-methylimidazol-5-yl)methyl] C₁₈H₂₂N₂O₃ Natural (Jaborandi plant) Stereospecific hydroxy-phenyl group
γ-Heptalactone (5-propyloxolan-2-one) 5-propyl C₇H₁₂O₂ Wine aroma compounds Volatile, contributes coconut-like aroma
Solerole (5-(1-hydroxyethyl)oxolan-2-one) 5-(1-hydroxyethyl) C₆H₁₀O₃ Wine maturation byproduct Hydroxyethyl group enhances polarity
(3S)-3-Amino-4,4-dimethyloxolan-2-one 3-amino, 4,4-dimethyl C₆H₁₁NO₂ Synthetic Amino group introduces basicity/bioactivity
Hinokinin 3,4-bis(1,3-benzodioxol-5-ylmethyl) C₂₀H₁₈O₈ Natural lignan (propolis, plants) Antioxidant; bis-benzodioxole substituents
5-(1H-Indol-3-yl)oxolan-2-one 5-(indol-3-yl) C₁₁H₉NO₂ Synthetic (DDQ-catalyzed lactonization) Bulky aromatic substituent; potential CNS activity

Detailed Research Findings

Structural and Functional Insights

Substituent Effects on Reactivity and Bioactivity: The 3-oxobutyl group in the target compound shares structural similarities with cuelure (4-(3-oxobutyl)phenyl acetate), a synthetic insect attractant .

Natural vs. Synthetic Derivatives: Natural oxolan-2-ones (e.g., PIL, EPI, hinokinin) often exhibit complex substitution patterns (imidazole, benzodioxole) linked to bioactivity, such as cholinergic or antioxidant effects . Synthetic derivatives (e.g., indole-substituted oxolanones) are tailored for specific applications, such as enzyme inhibition or drug discovery, via controlled lactonization methods .

Role of Stereochemistry :

  • Enzymes like the bacterial oxidoreductase in catalyze stereospecific reactions of oxolan-2-ones, producing (S)-configured hydroxyl groups critical for autoregulator signaling .

Industrial and Agricultural Relevance :

  • γ-Lactones like γ-heptalactone and solerole are key aroma contributors in wines, with their concentrations influenced by enzymatic treatments during fermentation .
  • The 3-oxobutyl motif in the target compound aligns with structures used in insect lures, hinting at underexplored agrochemical applications .

Biological Activity

4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one, also known as dihydro-5,5-dimethyl-4-(3-oxobutyl)-2(3H)-furanone, is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the furanone family, characterized by a five-membered lactone structure. Its unique substituents contribute to its distinct chemical and biological properties. The molecular formula is C9H14O2C_9H_{14}O_2, and its structure can be represented as follows:

Structure C9H14O2\text{Structure }\text{C}_9\text{H}_{14}\text{O}_2

The biological activity of 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can influence various biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially modulate receptor activities, affecting signal transduction processes.

Antioxidant Activity

Research indicates that compounds similar to 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one exhibit significant antioxidant properties. This activity helps in reducing oxidative stress in cells, which is crucial for preventing cellular damage and diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may have anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating inflammatory responses. This could have implications for treating conditions characterized by chronic inflammation.

Anticancer Potential

Emerging evidence points towards the anticancer potential of 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one. It has been shown to induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to programmed cell death.

Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant properties of furanone derivatives demonstrated that compounds with structural similarities to 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one showed a significant reduction in reactive oxygen species (ROS) levels in cultured human cells. This suggests potential applications in oxidative stress-related disorders.

Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines (e.g., A549 for lung cancer) indicated that treatment with 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased early apoptotic cell populations upon treatment, supporting its anticancer properties.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-hydroxybutyl)Antioxidant and anti-inflammatoryEnzyme inhibition
2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-methylbutyl)Anticancer propertiesApoptosis induction
2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-ethylbutyl)Moderate antioxidant activityFree radical scavenging

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